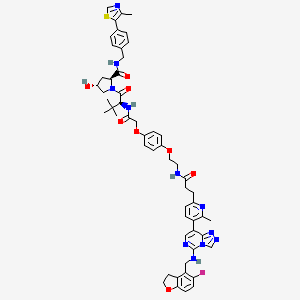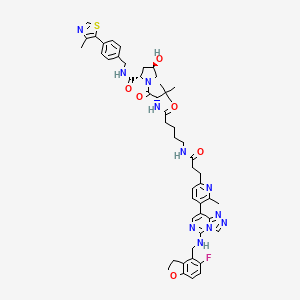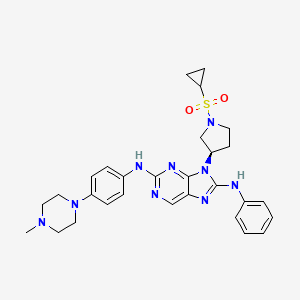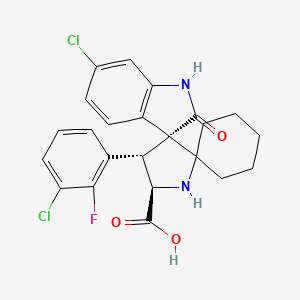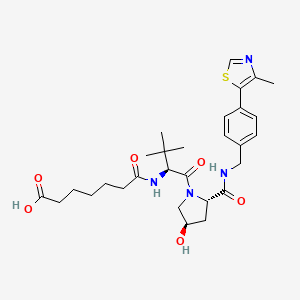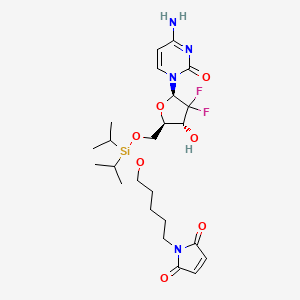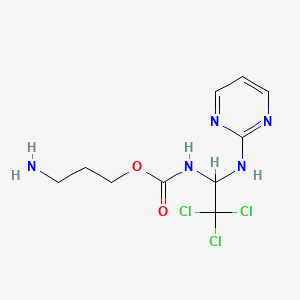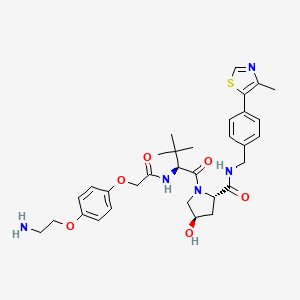
(S,R,S)-AHPC-O-Ph-PEG1-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S,R,S)-AHPC-O-Ph-PEG1-NH2 is a synthetic compound that belongs to a class of molecules known for their potential applications in medicinal chemistry and drug delivery systems. This compound is characterized by its unique stereochemistry, which plays a crucial role in its biological activity and interactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S,R,S)-AHPC-O-Ph-PEG1-NH2 typically involves multiple steps, starting from commercially available precursors. The process often includes:
Formation of the AHPC moiety: This step involves the synthesis of the AHPC (aryl hydrocarbon receptor pathway component) through a series of organic reactions, including condensation and cyclization.
Attachment of the PEG1 linker: Polyethylene glycol (PEG) is introduced to enhance the solubility and biocompatibility of the compound. This step usually involves the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS).
Final coupling with the amine group: The final step involves the coupling of the PEG1-linked AHPC with an amine group to form the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis and purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
(S,R,S)-AHPC-O-Ph-PEG1-NH2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
科学研究应用
(S,R,S)-AHPC-O-Ph-PEG1-NH2 has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in studies related to cell signaling and receptor interactions.
Medicine: Investigated for its potential as a drug delivery agent due to its biocompatibility and ability to target specific cells.
Industry: Utilized in the development of new materials and coatings with specific properties.
作用机制
The mechanism of action of (S,R,S)-AHPC-O-Ph-PEG1-NH2 involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s stereochemistry allows it to fit into binding sites with high specificity, modulating the activity of the target molecules. This interaction can trigger a cascade of biochemical events, leading to the desired therapeutic or biological effect.
相似化合物的比较
Similar Compounds
(R,S,R)-AHPC-O-Ph-PEG1-NH2: A stereoisomer with different biological activity.
(S,S,S)-AHPC-O-Ph-PEG1-NH2: Another stereoisomer with unique properties.
AHPC-O-Ph-PEG2-NH2: A compound with a longer PEG linker, affecting its solubility and biocompatibility.
Uniqueness
(S,R,S)-AHPC-O-Ph-PEG1-NH2 is unique due to its specific stereochemistry, which imparts distinct biological activity and interaction profiles compared to its stereoisomers and analogs. This uniqueness makes it a valuable compound for targeted research and therapeutic applications.
属性
IUPAC Name |
(2S,4R)-1-[(2S)-2-[[2-[4-(2-aminoethoxy)phenoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H41N5O6S/c1-20-28(44-19-35-20)22-7-5-21(6-8-22)16-34-30(40)26-15-23(38)17-37(26)31(41)29(32(2,3)4)36-27(39)18-43-25-11-9-24(10-12-25)42-14-13-33/h5-12,19,23,26,29,38H,13-18,33H2,1-4H3,(H,34,40)(H,36,39)/t23-,26+,29-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWILAIJPPCISSY-ZSOKXDGFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COC4=CC=C(C=C4)OCCN)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COC4=CC=C(C=C4)OCCN)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41N5O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
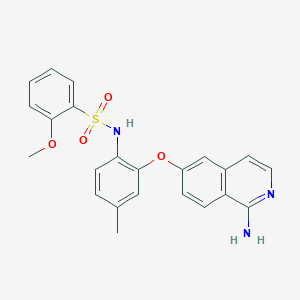
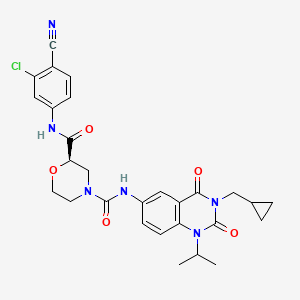

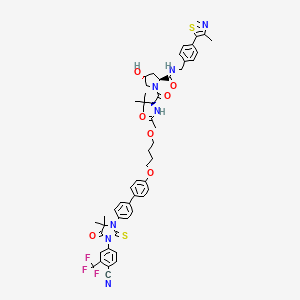
![ethyl (5Z)-4-oxo-5-(1H-pyrrolo[2,3-b]pyridin-3-ylmethylidene)-2-[[4-(2,2,2-trifluoroethyl)piperazin-1-yl]amino]furan-3-carboxylate](/img/structure/B8103546.png)
